molecular formula C9H8FN3S B13709156 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13709156
M. Wt: 209.25 g/mol
InChI Key: QTOPEQSMXXMLCF-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluoro-5-methylphenyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, while the methyl group at the para position contributes to lipophilicity and metabolic stability. This combination of substituents positions the compound as a promising candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

QTOPEQSMXXMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Stepwise Procedure:

  • Synthesis of 2-Fluoro-5-methylbenzoyl Thiosemicarbazide

    • React 2-fluoro-5-methylbenzoic acid (or its acid chloride) with thiosemicarbazide in a suitable solvent (e.g., ethanol or methanol) under reflux.
    • The reaction typically proceeds in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid byproduct.
  • Cyclization to 1,3,4-Thiadiazole

    • The resulting thiosemicarbazide is cyclized by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
    • The cyclization yields the this compound after neutralization and purification.

Reaction Scheme:

$$
\text{2-Fluoro-5-methylbenzoic acid/acid chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Base}} \text{Thiosemicarbazide Intermediate} \xrightarrow{\text{POCl}_3} \text{this compound}
$$

Key Reaction Conditions:

Step Reagents Solvent Temperature Time Yield (%)
1 Thiosemicarbazide, acid Ethanol Reflux 4–8 h 70–85
2 POCl₃ or PPA None/DMF 80–120°C 2–6 h 60–80

Yields are typical for analogous 1,3,4-thiadiazole syntheses and may vary with scale and purity of reagents.

Alternative Cyclization: Hydrazinecarbothioamide Route

Stepwise Procedure:

  • Preparation of 2-Fluoro-5-methylphenylhydrazine

    • Reduce 2-fluoro-5-methyl-nitrobenzene to the corresponding hydrazine derivative using catalytic hydrogenation or chemical reduction.
  • Condensation with Carbon Disulfide

    • React the hydrazine with carbon disulfide to obtain the corresponding hydrazinecarbothioamide.
  • Cyclization

    • Cyclize the hydrazinecarbothioamide intermediate with an oxidant such as hydrogen peroxide or iodine to form the 1,3,4-thiadiazole ring.

Reaction Scheme:

$$
\text{2-Fluoro-5-methylphenylhydrazine} + \text{CS}_2 \rightarrow \text{Hydrazinecarbothioamide} \xrightarrow{\text{Oxidant}} \text{this compound}
$$

Key Reaction Conditions:

Step Reagents Solvent Temperature Time Yield (%)
1 Hydrazine, CS₂ Ethanol Room temp 6–12 h 60–75
2 Oxidant (H₂O₂/I₂) Aqueous/EtOH 40–80°C 2–4 h 50–70

General Notes on 1,3,4-Thiadiazole Synthesis

  • The cyclization reactions are sensitive to the electronic nature of the aryl substituent; electron-withdrawing groups like fluorine may increase the reaction rate and yield.
  • Purification is typically achieved by recrystallization from ethanol or by column chromatography.
  • The product is characterized by spectroscopic methods: IR (NH₂ stretch), NMR (^1H, ^13C, ^19F), and mass spectrometry.

Data Table: Summary of Preparation Methods

Method Starting Material(s) Key Reagents Cyclization Agent Typical Yield (%) Notable Features
3.1 2-Fluoro-5-methylbenzoic acid Thiosemicarbazide POCl₃/PPA 60–80 Direct, high-yielding
3.2 2-Fluoro-5-methylphenylhydrazine Carbon disulfide H₂O₂/I₂ 50–75 Alternative, multi-step

Mechanistic Insights

  • Thiosemicarbazide Cyclization: The formation of the 1,3,4-thiadiazole ring involves nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by ring closure and elimination of water or hydrogen chloride, depending on the dehydrating agent used.
  • Hydrazinecarbothioamide Cyclization: Here, the cyclization is oxidatively driven, facilitating the formation of the diazole ring via the coupling of the hydrazine nitrogen and the thioamide sulfur.

Research Findings and Optimization

  • The choice of cyclization agent (POCl₃ vs. PPA) can influence the purity and yield of the product. POCl₃ is often preferred for its efficiency, but PPA can provide milder conditions.
  • Electron-withdrawing substituents (such as fluorine) on the aromatic ring generally enhance cyclization efficiency and product stability.
  • The methods outlined are adaptable for various aryl-substituted thiadiazoles, as evidenced by literature on 5-phenyl-1,3,4-thiadiazol-2-amine and its analogs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The fluorine atom and methyl group on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfur-containing heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl group can enhance its binding affinity to certain enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the substituent patterns and electronic properties of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine with structurally analogous compounds:

Compound Name Substituent at Position 5 Key Electronic Features Reference ID
This compound 2-Fluoro-5-methylphenyl -F (electron-withdrawing), -CH₃ (lipophilic)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl + 4-Cl-benzylidene -Cl (electron-withdrawing), -CH₃
N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine 3-Fluorophenyl -F (meta position)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 4-Fluorobenzylsulfanyl -S- linker, -F (para position)
GSK613 (Antitubercular candidate) 1-(3-methyl-1H-pyrazol-1-yl)ethyl Pyrazole moiety (hydrogen bonding)

Key Observations:

  • Electron-Withdrawing Effects : The ortho-fluorine in the target compound provides stronger electronic perturbation compared to meta- or para-fluorine in analogs like N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine .
  • Lipophilicity : The methyl group in the target compound enhances lipophilicity relative to sulfanyl-containing analogs (e.g., 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine) .
  • Steric Effects : Bulky substituents like the pyrazole in GSK613 reduce conformational flexibility but improve target specificity .

Physicochemical and ADMET Comparisons

Compound Name LogP Solubility (mg/mL) Metabolic Stability Reference ID
This compound 2.8 0.15 High (due to -CH₃)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 1.9 0.45 Moderate
GSK613 3.5 0.08 Low (bulky groups)

Key Observations:

  • Solubility : Sulfanyl-containing analogs exhibit higher solubility due to polarizable sulfur atoms .
  • Metabolic Stability : The methyl group in the target compound likely reduces oxidative metabolism compared to analogs with bulky substituents (e.g., GSK613) .

Biological Activity

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8FN3S
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1250585-42-2
  • Purity : >95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with fluorinated aromatic compounds. The process can be optimized for yield and purity through various synthetic routes, including microwave-assisted synthesis and solvent-free conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer proliferation and inflammation pathways. The presence of the thiadiazole ring enhances its interaction with biological macromolecules through hydrogen bonding and π–π stacking interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values were reported in the micromolar range.
    • U-937 (monocytic leukemia) : Exhibited significant apoptosis induction as confirmed by flow cytometry assays .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and upregulation of p53 protein levels, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in various models:

  • In Vivo Studies : Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted that at a concentration of 10 µM, the compound induced apoptosis in over 70% of the cells.

Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Data Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-7~10Apoptosis via caspase activation
AnticancerU-937~15Cell cycle arrest
Anti-inflammatoryCarrageenan-induced edemaN/AReduction in cytokines

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors and thiosemicarbazide derivatives. A widely used approach includes:

Starting Materials : 2-Fluorobenzonitrile or fluorophenylcarboxylic acid derivatives (e.g., 2-fluoro-5-methylbenzoic acid) and thiosemicarbazide .

Cyclization : Reaction under reflux with POCl₃ or H₂SO₄ to form the thiadiazole core. For example, heating 2-fluoro-5-methylbenzoic acid with thiosemicarbazide at 363 K for 6 hours yields the intermediate, which is cyclized using POCl₃ .

Purification : Recrystallization from ethanol/water or chromatography for high purity .

Q. Optimization Strategies :

  • Temperature Control : Higher yields are achieved at 363–373 K, but prolonged heating risks decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .
  • Catalysis : Mn(II) or Fe(III) catalysts improve cyclization kinetics .

Table 1 : Comparison of Synthetic Routes

Starting MaterialCatalystSolventYield (%)Reference
2-Fluoro-5-methylbenzoic acidPOCl₃Ethanol68
2-FluorobenzonitrileNoneDMF72
4-Pyridinecarboxylic acidMn(II)DMSO85

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between the thiadiazole and fluorophenyl groups (18.2°–30.3°) confirm steric effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.2 ppm, aromatic protons at δ 7.1–7.8 ppm) .
    • FT-IR : Confirms NH₂ (3350–3450 cm⁻¹) and C=S (690 cm⁻¹) stretches .
  • Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane) monitors reaction progress .

Table 2 : Key Spectral Data

TechniqueKey Peaks/ParametersFunctional Group ConfirmationReference
X-rayDihedral angle: 18.2°–30.3°Planarity of thiadiazole ring
¹H NMRδ 5.2 (s, 2H, NH₂)Amine group
FT-IR3350–3450 cm⁻¹ (NH₂)Amine stretching

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Agar dilution method against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
    • Anticancer : MTT assay on HeLa cells (IC₅₀ = 12 µM) with apoptosis markers (caspase-3 activation) .
  • Controls : Include standard drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent blanks .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

Substituent Positioning : Fluorine at the 2-position vs. 5-methyl group alters lipophilicity (logP) and bioavailability .

Purity : HPLC (≥98% purity) ensures reproducibility. Impurities from incomplete cyclization (e.g., thiosemicarbazide residues) may skew results .

Assay Conditions : Standardize protocols (e.g., incubation time, cell density) to minimize variability .

Case Study : Fluorine substitution increases antifungal activity by 40% compared to non-fluorinated analogs, but only when purity exceeds 95% .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Basis Sets : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (e.g., 4.2 eV), correlating with electrophilicity .
    • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (e.g., NH₂ group) for targeted modifications .
  • Software : Gaussian 09 or ORCA for geometry optimization .

Table 3 : DFT-Calculated Parameters

ParameterValueSignificanceReference
HOMO (eV)-6.4Electron-donating capacity
LUMO (eV)-2.2Electrophilicity index
Dipole Moment (D)3.8Solubility in polar solvents

Q. How can regioselective functionalization of the thiadiazole ring be achieved to enhance bioactivity?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the NH₂ group, enabling C-5 bromination .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C-5 (e.g., 4-pyridyl enhances kinase inhibition) .
  • Fluorine Scan : Replace 2-fluoro with CF₃ or OCF₃ to modulate metabolic stability .

Example : Adding a 4-pyridyl group via Suzuki coupling increases anticancer potency (IC₅₀ = 8 µM vs. 12 µM for parent compound) .

Q. What strategies address stability challenges in aqueous or physiological environments?

Methodological Answer:

  • pH Stability Studies :
    • Acidic Conditions (pH 2) : Thiadiazole ring hydrolyzes after 24 hours .
    • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours .
  • Formulation : Encapsulation in PEGylated liposomes improves plasma half-life from 2 to 8 hours .

Q. How do structural modifications influence binding to biological targets (e.g., kinases, DNA)?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to MAPK8 (binding energy = -9.2 kcal/mol) .
  • SAR Studies :
    • 2-Fluoro Group : Enhances hydrogen bonding with kinase ATP pockets .
    • 5-Methylphenyl : Hydrophobic interactions with DNA minor groove .

Validation : Co-crystallization with MAPK8 confirms fluorine’s role in stabilizing the DFG-in conformation .

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